4-(Trimethylsilyl)benzoic acid
Overview
Description
4-(Trimethylsilyl)benzoic acid is a chemical compound with the CAS Number: 15290-29-6 . It has a molecular weight of 194.31 and a molecular formula of C10H14O2Si . It is typically stored in a dry room at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid group attached to a trimethylsilyl group . The presence of the trimethylsilyl group can influence the properties of the compound, including its reactivity and solubility.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 194.31 and a molecular formula of C10H14O2Si .Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis and Structural Characterization : 4-(Trimethylsilyl)benzoic acid derivatives have been synthesized and characterized. These include derivatives such as 4-((trimethylsilyl)methoxy) and 4-(3-(trimethylsilyl)propoxy)benzoic acids. These compounds were confirmed using X-ray crystallography, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) (Zaltariov et al., 2016).
Electrical and Chemical Properties
- Electrical Effect on Acidity : The trimethylsilyl group in this compound is electron-donating, influencing the acidity of the carboxyl group. This effect has been studied through Hammett σ-constants (Roberts, Mcelhill, & Armstrong, 1949).
Anticancer and Antitumor Effects
- Anticancer Properties : Derivatives of this compound, such as TAC-101, have shown potent antiproliferative, antiangiogenic, and antitumor effects in vitro and in vivo. These effects are linked to the inhibition of VEGF expression and could potentially inhibit cancer progression and metastasis (Minagawa et al., 2004).
Applications in Pharmacology and Food Chemistry
- GC-MS Analysis : this compound derivatives are used in GC-MS (Gas Chromatography-Mass Spectrometry) for the analysis of phenolic and benzoic acids in cranberry juice and human plasma, demonstrating their utility in food chemistry and pharmacology (Zuo, Wang, & Zhan, 2002); (Zhang & Zuo, 2004).
Material Science and Polymer Research
- Polydimethylsiloxanes Modification : The benzoic acid derivatives, including 4-(Dimethylvinylsilyl)benzoic acid, have been utilized in modifying polydimethylsiloxanes. These modifications affect the thermal and rheological properties of the copolymers, indicating applications in materials science (Gorodov et al., 2018).
Safety and Hazards
4-(Trimethylsilyl)benzoic acid is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Relevant Papers The paper “GC-MS-Guided Antimicrobial Defense Responsive Secondary Metabolites from the Endophytic Fusarium solani Isolated from Tinospora cordifolia and Their Multifaceted Biological Properties” mentions this compound and discusses its antimicrobial properties . Another paper, “4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules,” discusses the synthesis and properties of related compounds .
Mechanism of Action
Target of Action
The primary target of 4-(Trimethylsilyl)benzoic acid is the nuclear retinoic acid receptor-alpha (RAR-α). This compound, being an analogue of vitamin A (retinol), binds to RAR-α and activates its transcriptional activity .
Mode of Action
Upon binding to the nuclear retinoic acid receptor-alpha, this compound activates the receptor’s transcriptional activity. This interaction leads to the expression of genes that are under the control of RAR-α, thereby influencing cellular processes .
Biochemical Pathways
The activation of RAR-α by this compound affects various biochemical pathways. One of the key pathways influenced is the retinoic acid signaling pathway, which plays a crucial role in cellular differentiation and homeostasis
Result of Action
The activation of RAR-α by this compound leads to changes at the molecular and cellular levels. It has demonstrated antitumor activity in primary and metastatic liver cancer preclinical models . .
Properties
IUPAC Name |
4-trimethylsilylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2Si/c1-13(2,3)9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAWVRLBRQRXAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299607 | |
Record name | 4-(trimethylsilyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15290-29-6 | |
Record name | 15290-29-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(trimethylsilyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary intermolecular interaction observed in the crystal structure of 4-(Trimethylsilyl)benzoic acid?
A1: The crystal structure of this compound exhibits centrosymmetric O—H⋯O hydrogen-bonded dimers. [] This means that two molecules of the compound interact through hydrogen bonding between the hydrogen atom of the carboxylic acid group (O—H) on one molecule and the oxygen atom (O) of the carboxylic acid group on another molecule.
Q2: How many independent molecules of this compound are present in the asymmetric unit of its crystal structure?
A2: The abstract states that there are two almost identical molecules of this compound in the asymmetric unit of its crystal structure. []
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